![molecular formula C18H19N5O2S2 B2881687 N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223841-10-8](/img/structure/B2881687.png)

N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

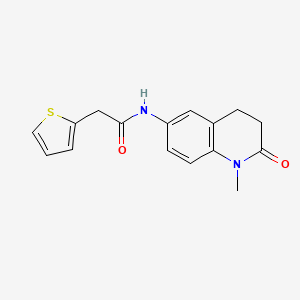

Descripción

Thiazolo[5,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential bioactive properties . They have been synthesized and evaluated in vitro for their affinity and/or potency at the human adenosine receptors (ARs) .

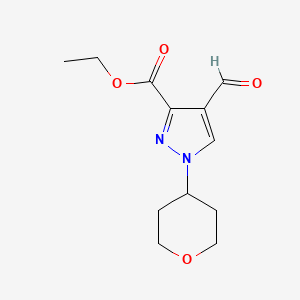

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a thiazolo[5,4-d]pyrimidine core . The specific molecular structure of “2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide” is not available in the literature I retrieved.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the literature I retrieved .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

- Piperazinyl Oxazolidinone Antibacterial Agents : Oxazolidinones, including morpholine derivatives like linezolid, exhibit significant activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. Structural modifications have led to compounds with potent antibacterial properties (Tucker et al., 1998).

- Thiazolo[4,5-d]pyrimidine Derivatives : These derivatives have shown antimicrobial evaluation, with some compounds demonstrating activity against Candida albicans more than Escherichia coli and Pseudomonas aeruginosa, but were inactive against Staphylococcus aureus (Habib et al., 2007).

Anticancer Applications

- 3,5-Diaryl-thiazolo[4,5-d]pyrimidin-2-one Derivatives : The oxo analogs of thiazolo[4,5-d]pyrimidine-2-thiones were synthesized to study their cytotoxic activity. The most active derivative among the synthesized compounds showed significant in vitro antitumor activity against a panel of 60 cell lines (Becan & Wagner, 2012).

Enzyme Inhibition and Pharmacological Activity

- Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : Investigation into various 6,5-heterocycles aimed at improving metabolic stability for inhibitors of PI3Kα and mTOR has led to compounds with similar in vitro potency and in vivo efficacy, with reduced metabolic deacetylation (Stec et al., 2011).

Additional Insights

- Antimicrobial and Antifungal Activities : Novel biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were synthesized and showed significant in vitro antibacterial and antifungal activities against various strains, highlighting their potential as antimicrobial agents (Kanagarajan et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is Threonine Tyrosine Kinase (TTK) . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during cell division .

Mode of Action

The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It potently inhibits the kinase activity of TTK, with an IC50 value of 23 nM . This inhibition leads to chromosome missegregation and aneuploidy .

Biochemical Pathways

The inhibition of TTK disrupts the normal cell division process, leading to chromosome missegregation and aneuploidy . This can result in cell cycle arrest and apoptosis, particularly in cancer cells where TTK is often overexpressed .

Pharmacokinetics

The compound demonstrates good oral pharmacokinetic properties . When administered at a dose of 25 mg/kg in rats, it has a bioavailability value of 45.3% . This suggests that the compound is well-absorbed and can reach effective concentrations in the body.

Result of Action

The compound suppresses the proliferation of a panel of human cancer cell lines with low μM IC50 values . This indicates that it has potent anti-cancer effects. In combination with paclitaxel, it displays promising in vivo efficacy against the HCT-116 human colon cancer xenograft model in nude mice, with a Tumor Growth Inhibition (TGI) value of 78% .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs (as seen in the combination therapy with paclitaxel ), the pH and composition of the gastrointestinal tract (which can affect oral absorption), and the presence of specific transport proteins or enzymes in the body.

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2/c1-12-4-2-3-5-13(12)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMOKRSEBGHIRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2881606.png)

![methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2881607.png)

![8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881610.png)

![7-cyclopentyl-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2881611.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2881612.png)

![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2881618.png)

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2881621.png)

![2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2881626.png)